1-Chloro-2,5-dibutoxybenzene

Description

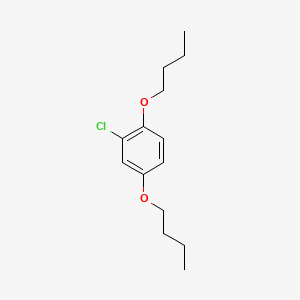

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibutoxy-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO2/c1-3-5-9-16-12-7-8-14(13(15)11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPUUPBQVIBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)OCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071025 | |

| Record name | 1-Chloro-2,5-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68052-10-8 | |

| Record name | 1,4-Dibutoxy-2-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68052-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutoxy-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutoxy-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2,5-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibutoxy-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2,5-dibutoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3D8K66BX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chloro 2,5 Dibutoxybenzene and Analogous Systems

Direct Halogenation Strategies on Aromatic Cores

Direct halogenation of aromatic compounds remains a fundamental and widely practiced method for the introduction of halogen atoms onto a benzene (B151609) ring. The regiochemical outcome of these reactions is governed by the electronic nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution for Monochlorination

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. In the context of synthesizing chlorinated dimethoxybenzenes, which are structural analogs of dibutoxybenzenes, the chlorination of the aromatic ring is a key step. For instance, the chlorination of 2,3-dimethoxybenzene can be achieved using a chlorinating agent like chlorine gas or thionyl chloride to produce 1-chloro-2,3-dimethoxybenzene. ontosight.ai Similarly, the synthesis of 1-(5-bromopentyl)-6-chloro-2,3-dimethoxybenzene involves the chlorination of 1-(5-bromopentyl)-2,3-dimethoxybenzene with chlorine in methylene (B1212753) chloride at low temperatures. prepchem.com

The reactivity and orientation of the incoming electrophile are dictated by the activating and directing effects of the alkoxy groups. The methoxy (B1213986) groups in 1,4-dimethoxybenzene (B90301), for example, are strong activating groups and direct incoming electrophiles to the ortho positions. brainly.com A common procedure for the chlorination of electron-rich benzenoid compounds involves the use of N-chloromorpholine. orgsyn.org

Regioselective Control in the Halogenation of Activated Benzene Rings

Achieving regioselective control during the halogenation of highly activated benzene rings, such as those bearing two alkoxy groups, is a significant challenge due to the potential for multiple halogenations and the formation of isomeric products. The substitution pattern of the alkoxy groups on the benzene ring plays a crucial role in determining the regioselectivity of the reaction.

For instance, the dinitration of 1,2-dialkoxybenzenes yields the 4,5-dinitro isomer exclusively, while the dinitration of 1,4-dialkoxybenzene derivatives can lead to a mixture of 2,3- and 2,5-dinitro isomers, with the ratio depending on the specific alkoxy groups and reaction conditions. acs.org This highlights the subtle electronic and steric factors that govern the regiochemical outcome.

Palladium-catalyzed methods have emerged as a powerful tool for the regioselective halogenation of arene C-H bonds, often providing products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org These methods utilize N-halosuccinimides as the halogen source and can be applied to a wide range of substrates, offering high selectivity and functional group tolerance. organic-chemistry.org In some cases, the choice of reagent and conditions can lead to unexpected reactivity. For example, the reaction of dialkoxybenzenes with Selectfluor can result in amination instead of the expected fluorination, with the reaction pathway being dependent on the substitution pattern of the arene. nsf.gov

Transition Metal-Catalyzed Cross-Coupling Approaches to Aryl Chlorides

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the synthesis of aryl chlorides and their derivatives.

Palladium-Catalyzed C-O Coupling for Alkyl Aryl Ether Synthesis

The synthesis of the 1,4-dibutoxybenzene (B152509) precursor for 1-Chloro-2,5-dibutoxybenzene can be efficiently achieved through palladium-catalyzed C-O cross-coupling reactions. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a suitable ligand. Significant advancements in this area have enabled the coupling of aryl chlorides with primary alcohols under mild conditions. organic-chemistry.org

The use of palladacycle precatalysts has proven effective for the synthesis of methyl aryl ethers from a wide range of aryl and heteroaryl halides. nih.gov These methods often exhibit high yields and functional group tolerance. The development of new ligands, such as bulky bipyrazolylphosphines, has been instrumental in improving the efficiency and scope of these C-O coupling reactions, allowing for the selective arylation of primary alcohols. organic-chemistry.org

| Catalyst System | Aryl Halide | Alcohol | Conditions | Yield | Reference |

| Pd(OAc)₂ / L6 | Aryl bromides/chlorides | Primary alcohols | Base, Toluene, 100 °C | High | organic-chemistry.org |

| Palladacycle 3 | Aryl halides | Methanol (B129727) | K₂CO₃, Toluene, 50 °C | High | nih.gov |

| Pd₂(dba)₃ / tBuBrettPhos | Aryl bromides | Phenols | Base, Toluene, rt-60 °C | Good | mit.edu |

Innovations in Ligand Design for Aryl Chloride Activation

The activation of the relatively inert C-Cl bond in aryl chlorides is a key challenge in cross-coupling reactions. The design of sophisticated phosphine (B1218219) ligands has been a major focus of research to overcome this hurdle. Sterically bulky and electron-rich ligands have been shown to significantly enhance the efficiency of palladium catalysts for the coupling of aryl chlorides. nih.gov

Notable classes of ligands include dialkylbiarylphosphines, such as the Buchwald-type ligands, which have enabled room-temperature Suzuki-Miyaura reactions of unactivated aryl chlorides. nih.gov More recent innovations include the development of ylide-substituted phosphines (YPhos), which are extremely strong electron donors and have proven effective in the coupling of aryl chlorides with organolithium reagents. advancedsciencenews.com Indolyl phosphine ligands also offer a tunable platform for Suzuki-Miyaura coupling of aryl chlorides. organic-chemistry.org Furthermore, data-driven approaches are now being used to discover new and effective phosphine ligand spaces for cross-coupling reactions. rsc.org Nickel-based catalysts, often in conjunction with specialized ligands like phosphonites, have also emerged as powerful systems for the cross-coupling of aryl chlorides with various nucleophiles. acs.orgnih.gov

| Ligand Type | Reaction Type | Key Features | Reference |

| Dialkylbiarylphosphines | Suzuki-Miyaura, Buchwald-Hartwig | Sterically bulky, electron-rich | nih.gov |

| Ylide-substituted phosphines (YPhos) | Coupling with organolithiums | Extremely strong electron donors | advancedsciencenews.com |

| Indolyl phosphines | Suzuki-Miyaura | Sterically and electronically tunable | organic-chemistry.org |

| Phosphonites (e.g., Phen-DalPhos) | Nickel-catalyzed C-N coupling | Bulky, chelating | acs.org |

Strategies for Coupling with Reactive Organolithium Reagents

Organolithium reagents are highly reactive nucleophiles that present both opportunities and challenges in cross-coupling reactions. Their direct use with aryl chlorides has been historically difficult due to their high reactivity leading to side reactions. advancedsciencenews.com However, recent advancements have enabled the efficient palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of organolithium compounds. organic-chemistry.orgacs.org

The use of specific catalyst systems, such as Pd-PEPPSI-IPent or Pd₂(dba)₃/XPhos, allows for these couplings to occur under mild conditions with short reaction times, producing biaryl compounds in high yields. organic-chemistry.orgacs.orgacs.org These methods are advantageous as they generate only non-toxic LiCl as a byproduct. acs.org The development of palladium catalysts based on ylide-substituted phosphines has also provided a general protocol for the coupling of aryl chlorides with alkyllithium reagents at room temperature without the need for additional transmetallation reagents. nih.gov These breakthroughs represent a significant step forward in harnessing the reactivity of organolithium reagents for the synthesis of complex organic molecules.

Multi-Step Functionalization of Substituted Benzene Precursors

The construction of this compound typically involves a multi-step sequence starting from readily available benzene derivatives. These precursors undergo a series of functionalization reactions to introduce the alkoxy and chloro groups in the correct orientation.

Synthesis from Dihalo- and Dialkoxybenzene Intermediates

A primary and well-established method for the synthesis of dialkoxybenzenes is the Williamson ether synthesis. benthamscience.comchemrxiv.orgacs.org This reaction involves the nucleophilic substitution of a halide in an organohalide by an alkoxide ion. benthamscience.comacs.org For the synthesis of a dibutoxybenzene core, this can be approached in two main ways: by reacting a dihalobenzene with a butoxide or by reacting a hydroquinone (B1673460) derivative with a butyl halide.

For instance, a plausible route to this compound could start from 1,4-dichloro-2-nitrobenzene. The two chloro substituents can be replaced by butoxy groups via a double Williamson ether synthesis using sodium butoxide. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could then be used to introduce the chloro group at the desired position.

Alternatively, a more direct approach involves the dialkylation of a pre-functionalized hydroquinone. For example, chlorohydroquinone (B41787) can be reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base to form the two ether linkages.

A related synthetic strategy involves the direct halogenation of a pre-formed dialkoxybenzene. For example, the synthesis of 1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762) has been achieved through the chlorination of 1-bromo-2,5-dimethoxybenzene (B144562) using hydrochloric acid and hydrogen peroxide as the chlorinating agent. sigmaaldrich.com This suggests that direct chlorination of 1,4-dibutoxybenzene could be a viable step in the synthesis of the target molecule, although regioselectivity would need to be carefully controlled.

The following table summarizes potential synthetic routes starting from dihalo- and dialkoxybenzene intermediates.

| Starting Material | Key Reactions | Intermediate(s) | Target or Analogue |

| 1,4-Dichlorobenzene | Nitration, Williamson Ether Synthesis, Reduction, Sandmeyer Reaction | 1,4-Dichloro-2-nitrobenzene, 1,4-Dibutoxy-2-nitrobenzene, 2,5-Dibutoxyaniline | This compound |

| Chlorohydroquinone | Williamson Ether Synthesis | Chlorohydroquinone dibutyl ether | This compound |

| 1,4-Dibutoxybenzene | Halogenation | - | This compound |

| 1-Bromo-2,5-dimethoxybenzene | Chlorination | - | 1-Bromo-4-chloro-2,5-dimethoxybenzene sigmaaldrich.com |

Late-Stage Functionalization Techniques for Complex Aryl Ethers

Late-stage functionalization (LSF) is a powerful strategy in organic synthesis that allows for the introduction of functional groups into complex molecules at the final steps of a synthetic sequence. anu.edu.au This approach is particularly valuable for creating analogues of a core structure for various research applications without the need for de novo synthesis for each new compound. anu.edu.au For complex aryl ethers like this compound, LSF techniques can be employed to modify the aromatic core.

Recent advances in transition-metal-catalyzed C-H activation have provided new avenues for the direct functionalization of aryl ethers, which are often considered challenging substrates due to their low reactivity. rsc.org Palladium-catalyzed reactions have shown particular promise in this area. nih.gov For example, methods for the palladium-catalyzed C-H alkenylation and arylation of aryl ethers have been developed, demonstrating the feasibility of forming new carbon-carbon bonds on the benzene ring of these compounds. chemrxiv.orgrsc.org These reactions can be directed by weakly coordinating ether groups, sometimes with the aid of specialized ligands like mono-protected amino acids (MPAA) or dual ligand systems to achieve high efficiency and selectivity. rsc.orgnih.gov

While direct late-stage C-H chlorination of aryl ethers is an ongoing area of research, methods for the selective chlorination of C(sp³)–H bonds in complex molecules have been developed, highlighting the progress in creating selective halogenation reagents. escholarship.org These advancements suggest the potential for developing catalytic systems capable of direct and selective C-H chlorination of the aromatic ring in complex aryl ethers. Such a method would be highly advantageous for the synthesis of compounds like this compound and its analogues.

The table below illustrates some late-stage functionalization techniques applicable to aryl ether systems.

| Functionalization Type | Catalyst/Reagent System | Substrate Type | Product Type |

| C-H Alkenylation | Palladium / Dual Ligand rsc.org | Aryl ethers | Alkenylated Aryl Ethers |

| C-H Arylation | Palladium / Norbornene / S,O-Ligand chemrxiv.org | Aryl ethers | Arylated Aryl Ethers |

| ortho-C-H Olefination | Pd(II) / MPAA nih.gov | Arylethyl ethers | Cinnamate derivatives |

| C(sp³)–H Chlorination | Azidoiodinane / Copper(II) chloride escholarship.org | Molecules with tertiary or benzylic C-H bonds | Alkyl chlorides |

Sustainable Synthesis and Green Chemistry Principles in Production

The application of green chemistry principles to the synthesis of this compound and other chemical compounds is crucial for minimizing environmental impact and improving the safety and efficiency of production processes. orgchemres.org For the synthesis of aryl ethers, several strategies can be employed to align with these principles.

The Williamson ether synthesis, a cornerstone for producing ethers, can be made more sustainable. numberanalytics.com Traditional methods often rely on polar aprotic solvents, some of which are now facing restrictions due to their environmental and health profiles. acs.org Research into greener alternatives has identified several bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as viable replacements. sigmaaldrich.comacs.orgnih.gov These solvents are derived from renewable feedstocks and often exhibit lower toxicity and are more readily biodegradable. sigmaaldrich.comnumberanalytics.com

The use of phase-transfer catalysis (PTC) is another key green chemistry technique applicable to the synthesis of dialkoxybenzenes. acenet.edumdpi.com PTC facilitates the reaction between reactants in immiscible phases, such as an aqueous phase containing the base and an organic phase with the substrate. acenet.edu This can enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions and large quantities of organic solvents. acenet.edumdpi.com Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts in these systems. acenet.edu

Furthermore, energy efficiency can be improved by employing alternative energy sources like microwave irradiation. benthamscience.comorgchemres.org Microwave-assisted Williamson ether synthesis has been shown to significantly reduce reaction times and can often be performed under solvent-free conditions, further enhancing the green credentials of the process. benthamscience.comorgchemres.org

The table below outlines some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Technique/Approach | Benefit |

| Safer Solvents and Auxiliaries | Use of bio-based solvents (e.g., 2-MeTHF, CPME) acs.orgnih.gov | Reduced toxicity, biodegradability, derived from renewable resources sigmaaldrich.comnumberanalytics.com |

| Catalysis | Phase-Transfer Catalysis (PTC) acenet.edumdpi.com | Enhanced reaction rates, improved yields, reduced solvent usage acenet.edu |

| Design for Energy Efficiency | Microwave-assisted synthesis benthamscience.comorgchemres.org | Reduced reaction times, potential for solvent-free conditions benthamscience.comorgchemres.org |

| Use of Renewable Feedstocks | Bio-based solvents sigmaaldrich.comnumberanalytics.com | Reduced reliance on petrochemicals sigmaaldrich.comnumberanalytics.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2,5 Dibutoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-2,5-dibutoxybenzene, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals. The proton at position 3, situated between a chlorine and a butoxy group, is expected to be a doublet. The proton at position 4, flanked by two butoxy groups, would likely appear as a doublet of doublets. The proton at position 6, adjacent to a butoxy group, would also be a doublet. The four sets of methylene (B1212753) and methyl protons of the two non-equivalent butoxy chains would resonate in the upfield region, showing characteristic splitting patterns (triplets and multiplets).

The ¹³C NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the chlorine and oxygen atoms. The carbons bearing the butoxy groups (C2 and C5) would be shifted downfield, as would the carbon attached to the chlorine atom (C1). The remaining aromatic carbons (C3, C4, and C6) would appear at relatively higher fields. The eight carbons of the two butoxy groups would also be resolved.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | Data not available | - |

| H4 | Data not available | - |

| H6 | Data not available | - |

| O-CH₂ -CH₂-CH₂-CH₃ (C2) | Data not available | Data not available |

| O-CH₂-CH₂ -CH₂-CH₃ (C2) | Data not available | Data not available |

| O-CH₂-CH₂-CH₂ -CH₃ (C2) | Data not available | Data not available |

| O-CH₂-CH₂-CH₂-CH₃ (C2) | Data not available | Data not available |

| O-CH₂ -CH₂-CH₂-CH₃ (C5) | Data not available | Data not available |

| O-CH₂-CH₂ -CH₂-CH₃ (C5) | Data not available | Data not available |

| O-CH₂-CH₂-CH₂ -CH₃ (C5) | Data not available | Data not available |

| O-CH₂-CH₂-CH₂-CH₃ (C5) | Data not available | Data not available |

| C1 | - | Data not available |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

Two-Dimensional NMR (HSQC, HMBC, COSY) for Connectivity

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring and along the butoxy side chains.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkages, C-H stretching and bending vibrations of the aromatic ring and the aliphatic butoxy chains, and a C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, providing information on the vibrations of the benzene (B151609) ring and the C-Cl bond.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| C=C Aromatic Stretch | Data not available | Data not available |

| C-O-C Asymmetric Stretch | Data not available | Data not available |

| C-O-C Symmetric Stretch | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a chlorine atom. docbrown.info Fragmentation would likely involve the loss of the butoxy side chains and the chlorine atom, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | Data not available | Molecular Ion |

| [M+2]⁺ | Data not available | Isotope peak due to ³⁷Cl |

| [M-C₄H₉]⁺ | Data not available | Loss of a butyl group |

| [M-OC₄H₉]⁺ | Data not available | Loss of a butoxy group |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Region

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions of the substituted benzene ring. The position and intensity of these bands are influenced by the chloro and butoxy substituents.

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

|---|---|---|

| π → π* | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and the conformation of the butoxy chains relative to the benzene ring. It would also reveal how the molecules pack together in the crystal lattice. However, no crystallographic data for this specific compound is currently available in the Cambridge Structural Database.

Comprehensive Characterization of Chlorinated Alkoxybenzene Series

The structural elucidation of halogenated aromatic ethers is pivotal for their application in various chemical syntheses. A comprehensive analysis of a series of chlorinated alkoxybenzenes reveals distinct patterns in their spectroscopic data, which can be used to predict and confirm the structure of novel derivatives such as this compound. This section details the characteristic spectroscopic features of this class of compounds, drawing on data from known analogs to build a predictive framework for the target molecule.

Spectroscopic Data of Chlorinated Alkoxybenzene Analogs

To understand the spectroscopic properties of this compound, it is instructive to examine the data from closely related chlorinated alkoxybenzenes. The following tables summarize the key spectroscopic data for several analogs, providing a basis for comparison and prediction.

¹H NMR Spectral Data of Chlorinated Alkoxybenzenes

The proton NMR spectra of chlorinated alkoxybenzenes are characterized by signals in the aromatic region and the aliphatic region corresponding to the alkoxy groups. The substitution pattern on the benzene ring dictates the splitting patterns and chemical shifts of the aromatic protons.

| Compound | Aromatic Protons (ppm) | Alkoxy Protons (ppm) |

|---|---|---|

| 1-Chloro-2,5-diethoxybenzene | 6.92 (d), 6.82 (d), 6.61 (dd) | 4.01 (q), 3.93 (q), 1.41 (t), 1.36 (t) |

| 1-Chloro-2,3-dimethoxybenzene | - | - |

| 1-Chloro-2,4-dimethoxybenzene | - | - |

| 1-Chloro-3,5-dimethoxybenzene | - | - |

Data for 1-Chloro-2,5-diethoxybenzene is derived from available spectral data. chemicalbook.com Data for dimethoxybenzene isomers is less detailed in the provided search results.

For this compound, one would predict the aromatic protons to appear in a similar region, around 6.6-7.0 ppm. The butoxy group would exhibit a triplet for the terminal methyl group around 0.9-1.0 ppm, two multiplets for the internal methylene groups between 1.4-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom around 3.9-4.1 ppm.

¹³C NMR Spectral Data of Chlorinated Alkoxybenzenes

The carbon NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents.

| Compound | Aromatic Carbons (ppm) | Alkoxy Carbons (ppm) |

|---|---|---|

| 1-Chloro-2,5-dimethoxy-4-nitrobenzene | - | - |

Specific chemical shift values for the aromatic and alkoxy carbons of the listed analogs were not fully detailed in the search results. chemicalbook.com

For this compound, the carbon attached to the chlorine atom would be expected in the range of 115-120 ppm. The carbons bearing the butoxy groups would resonate further downfield, typically between 145-155 ppm. The remaining aromatic carbons would appear between 110-130 ppm. The butoxy group carbons would be observed with the O-CH₂ carbon around 68-70 ppm, the subsequent two methylene carbons between 19-32 ppm, and the terminal methyl carbon around 14 ppm.

Infrared (IR) Spectral Data of Chlorinated Alkoxybenzenes

IR spectroscopy is useful for identifying functional groups. Chlorinated alkoxybenzenes exhibit characteristic absorptions for C-O, C-Cl, and aromatic C-H bonds.

| Compound | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |

|---|---|---|---|

| Benzene, 2-chloro-1,4-dimethoxy- | ~1200-1250 | ~700-800 | ~3000-3100 |

| 1-Chloro-2,4-dimethoxybenzene | - | - | - |

Characteristic absorption ranges are based on general spectroscopic principles and data for analogous compounds. nih.gov

In the IR spectrum of this compound, one would expect to see strong C-O stretching bands for the ether linkages in the 1200-1250 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically between 700 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl groups would be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS) Data of Chlorinated Alkoxybenzenes

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of chlorine is often indicated by a characteristic isotopic pattern (M+2 peak) due to the presence of ³⁵Cl and ³⁷Cl isotopes.

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|

| 1-Chloro-2,4-dimethoxybenzene | 172 | 129, 63 |

| 1-Chloro-3,5-dimethoxybenzene | 172 | - |

Data obtained from spectral databases for the specified compounds. nih.govnih.gov

For this compound (C₁₄H₂₁ClO₂), the calculated molecular weight is approximately 256.77 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z 256, with a significant M+2 peak at m/z 258, with an intensity ratio of approximately 3:1. Common fragmentation pathways would involve the loss of the butyl chains and potentially the chlorine atom, leading to various fragment ions.

Theoretical and Computational Studies on 1 Chloro 2,5 Dibutoxybenzene

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of organic compounds. For 1-chloro-2,5-dibutoxybenzene, these methods can elucidate bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for computational studies of substituted benzenes due to its balance of accuracy and computational cost. Functionals such as B3LYP, paired with basis sets like 6-311G(d,p), are commonly employed to optimize the geometry and calculate the electronic properties of such molecules.

For this compound, DFT calculations would likely predict a planar benzene (B151609) ring with the chloro and oxygen atoms of the butoxy groups lying in or close to the plane of the ring to maximize conjugation. The butyl chains, however, would exhibit conformational flexibility. Key predicted geometric parameters would include the C-Cl, C-O, and C-C bond lengths, as well as the C-O-C bond angles of the butoxy substituents.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also readily calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. In substituted benzenes, electron-donating groups like alkoxy groups tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound (Analogous System)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Increased nucleophilicity and susceptibility to oxidation |

| LUMO Energy | Lowered by Cl substituent | Increased electrophilicity at the carbon bearing the chlorine |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and electronic transitions |

| Dipole Moment | Non-zero | Indicates the polar nature of the molecule |

Ab Initio Methods and Composite Models

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant.

Composite models, such as the Gaussian-n (e.g., G4) and Complete Basis Set (CBS) methods, combine results from different levels of theory and basis sets to achieve high accuracy in thermochemical calculations, such as enthalpies of formation and reaction energies. While computationally intensive, these methods could provide very reliable data for the thermodynamic properties of this compound.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra.

Calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would help in assigning the signals observed in experimental spectra to specific protons and carbon atoms in the molecule. The predicted shifts would be sensitive to the conformation of the butoxy groups.

Vibrational frequency calculations are used to predict infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to identify characteristic vibrational modes of the molecule, such as the C-H stretching of the aromatic ring and alkyl chains, C-O stretching of the ether linkages, and the C-Cl stretching mode.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. For this compound, TD-DFT calculations could predict the λ_max values for the π→π* transitions of the aromatic system.

Mechanistic Modeling of Reaction Energetics and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

For this compound, several reaction types could be modeled:

Electrophilic Aromatic Substitution: The alkoxy groups are activating and ortho-, para-directing. Computational modeling could determine the relative activation energies for electrophilic attack at the different available positions on the benzene ring, thus predicting the regioselectivity of reactions like nitration or halogenation.

Nucleophilic Aromatic Substitution: While less favorable due to the presence of electron-donating groups, nucleophilic substitution of the chlorine atom could be modeled. Calculations would focus on the energetics of the Meisenheimer complex intermediate and the corresponding transition states. The presence of two alkoxy groups would likely destabilize the negatively charged intermediate.

Reactions at the Benzylic-like Position: The methylene (B1212753) groups of the butoxy substituents (adjacent to the oxygen) can be considered benzylic-like. Computational studies could explore the energetics of radical abstraction of a hydrogen atom from these positions, which is often the initial step in oxidation or free-radical halogenation reactions at this site. The stability of the resulting radical would be a key factor.

Table 2: Hypothetical Reaction Energetics for this compound

| Reaction Type | Key Computational Insight | Predicted Outcome |

| Electrophilic Aromatic Substitution | Lower activation energy for attack at positions ortho and para to the alkoxy groups. | Substitution at C4 and C6 would be favored. |

| Nucleophilic Aromatic Substitution | High energy Meisenheimer complex intermediate. | Reaction is likely to be slow and require harsh conditions. |

| Benzylic-like Hydrogen Abstraction | Resonance stabilization of the resulting radical. | Susceptible to radical-initiated reactions at the α-carbon of the butoxy groups. |

Conformational Landscape Analysis of Alkoxy Substituents

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. This typically involves rotating the dihedral angles associated with the C-O bonds and the C-C bonds within the butyl chains. The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Studies on similar dimethoxybenzenes have shown that the orientation of the methoxy (B1213986) groups relative to the benzene ring can significantly impact the electronic properties. For the larger butoxy groups, steric hindrance will play a more significant role in determining the preferred conformations.

Studies on Non-Covalent Interactions and Intermolecular Aggregation

Non-covalent interactions play a critical role in determining the physical properties of molecular solids and liquids, including crystal packing and boiling point. For this compound, several types of non-covalent interactions are expected:

van der Waals forces: These are the dominant interactions and will be significant due to the presence of the two butyl chains.

Dipole-dipole interactions: The molecule possesses a net dipole moment, leading to electrostatic interactions between molecules.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other.

Computational studies can quantify the strength of these interactions. For instance, analysis of the molecular electrostatic potential (MEP) can identify regions of positive and negative potential on the molecular surface, which are indicative of sites for electrostatic interactions. Advanced computational techniques can also be used to model the crystal packing of the molecule, predicting the most stable arrangement of molecules in the solid state.

Advanced Applications of 1 Chloro 2,5 Dibutoxybenzene in Chemical Sciences

Building Block for Complex Organic Synthesis

The reactivity of 1-chloro-2,5-dibutoxybenzene is primarily dictated by the interplay of the chloro and butoxy substituents on the benzene (B151609) ring. The butoxy groups are ortho, para-directing and activating, while the chloro group is ortho, para-directing and deactivating. This electronic arrangement allows for selective functionalization of the aromatic ring through various organic reactions.

Key reactions where this compound can serve as a crucial building block include:

Cross-coupling reactions: The chloro substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in complex organic molecules.

Nucleophilic aromatic substitution: While the benzene ring is generally electron-rich due to the butoxy groups, the presence of the chloro atom allows for nucleophilic aromatic substitution reactions under specific conditions, particularly with strong nucleophiles.

Electrophilic aromatic substitution: The vacant positions on the aromatic ring are activated by the butoxy groups, making them susceptible to electrophilic attack. This allows for the introduction of various functional groups, such as nitro, acyl, and alkyl groups, further expanding the synthetic utility of the molecule.

The strategic use of this compound as a starting material enables the construction of intricate molecular scaffolds that are otherwise challenging to access.

Precursor in the Development of Pharmaceutical and Agrochemical Intermediates

Substituted benzenes are core structures in a vast array of pharmaceuticals and agrochemicals. While direct applications of this compound in final products are not extensively documented, its role as a key intermediate is significant. Its structural motif is found in compounds with potential biological activity. For instance, chlorinated hydroquinone (B1673460) dimethyl ethers, which are structurally related to this compound, are valuable intermediates for producing dyes, pesticides, and pharmaceuticals google.com.

The synthesis of various biologically active molecules often involves the modification of a core aromatic structure. This compound offers a versatile platform for such modifications, allowing for the introduction of pharmacophores and other functional groups necessary for therapeutic or pesticidal activity. The lipophilic nature of the butoxy groups can also be advantageous in modulating the pharmacokinetic properties of a potential drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Materials Science Applications

The unique electronic and structural features of this compound and its derivatives make them promising candidates for various applications in materials science.

The difunctional nature of this compound (considering the potential for reaction at the chloro position and derivatization of the aromatic ring) allows it to be used as a monomer unit in the synthesis of functional polymers. Poly(p-phenylenevinylene)s (PPVs) and other conjugated polymers incorporating dialkoxybenzene moieties have been synthesized and shown to possess interesting optical and electronic properties academie-sciences.fr. The incorporation of the butoxy side chains can enhance the solubility of the resulting polymers, making them more processable for device fabrication.

| Polymer Type | Potential Role of this compound Moiety | Resulting Polymer Properties |

| Conjugated Polymers | Introduction of electron-donating alkoxy groups to the polymer backbone. | Enhanced solubility, tunable electronic properties, potential for use in organic electronics. |

| Polyesters/Polyethers | Use as a diol precursor after conversion of the chloro group. | Improved thermal stability and chemical resistance. |

| Resins | Cross-linking agent or modifier. | Tailored mechanical and thermal properties. |

Derivatives of 1,4-dimethoxybenzene (B90301) have been extensively investigated as redox shuttle additives for overcharge protection in lithium-ion batteries researchgate.netosti.govresearchgate.net. These molecules can be reversibly oxidized and reduced at a specific potential, preventing the battery from being damaged by overcharging. A key example is 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, which has shown excellent performance in this application researchgate.netosti.gov.

While direct studies on this compound as a redox shuttle are limited, its core structure is analogous to these successful additives. The electron-donating butoxy groups are expected to lower the oxidation potential, and the presence of the chloro group could further modulate the electronic properties and stability of the radical cation formed during the redox process. Research in this area focuses on tuning the redox potential and improving the stability of these molecules for long-term battery performance rsc.orgosti.gov.

The aromatic core of this compound provides inherent thermal stability. The ether linkages of the butoxy groups are also relatively robust. These properties are advantageous in the design of materials that need to withstand harsh operating conditions. By incorporating this moiety into polymers or other materials, it is possible to enhance their thermal and chemical resistance. The bulky butoxy groups can also provide steric hindrance, protecting the more reactive parts of a molecule or polymer from chemical attack.

Supramolecular Chemistry and Host-Guest Recognition

The electron-rich aromatic ring of this compound makes it a suitable component for building host molecules in supramolecular chemistry. The butoxy groups can provide pre-organization and solubility, while the aromatic core can engage in π-π stacking and other non-covalent interactions with guest molecules.

The design of synthetic receptors for specific guest molecules often relies on the precise arrangement of functional groups that can participate in hydrogen bonding, electrostatic interactions, and van der Waals forces. The this compound scaffold can be further functionalized to create elaborate host structures with well-defined cavities for selective guest binding.

No Data Found for

Following a comprehensive review of available scientific literature and databases, no specific research or applications concerning This compound were identified within the advanced areas of chemical sciences as outlined in the requested article structure.

Searches for the utilization of this compound in the following domains have yielded no relevant results:

Potential in Sensor and Catalysis Development through Supramolecular Architectures:No research has been published that explores the potential of this compound in the development of sensors or catalytic systems based on supramolecular architectures.

While research exists for structurally related compounds, such as those with different alkoxy substituents, the specific properties and applications of the dibutoxy derivative remain unexplored in the context of the requested advanced topics. Consequently, the creation of a scientifically accurate article with detailed research findings and data tables for this compound, adhering to the provided outline, is not possible at this time due to the absence of primary research data.

Environmental Behavior and Degradation Pathways of Chlorinated Alkoxyaromatic Compounds

Environmental Persistence and Biotransformation Assessment

The environmental persistence of chlorinated aromatic compounds is significantly influenced by the degree of chlorination and the presence of other functional groups. Generally, an increase in the number of chlorine atoms on an aromatic ring enhances a compound's recalcitrance to degradation. For chlorinated alkoxyaromatic compounds like 1-chloro-2,5-dibutoxybenzene, both the chlorine substituent and the alkoxy groups determine its environmental longevity.

While specific data on this compound is scarce, the persistence of related compounds can provide insights. Chlorinated benzenes, for example, are known for their environmental persistence. Higher chlorinated congeners are particularly resistant to aerobic biodegradation and tend to accumulate in sediment and biota. eurochlor.orgnih.gov The alkoxy groups in this compound may alter its susceptibility to microbial attack compared to simple chlorinated benzenes. The ether linkages can be targets for specific enzymes, potentially leading to degradation pathways not observed for other chlorinated aromatics.

Biotransformation is a key process in the environmental attenuation of these compounds. It involves metabolic processes carried out by microorganisms that can alter the chemical structure of the substance, often leading to less toxic and more biodegradable products. The assessment of biotransformation potential typically involves laboratory studies using microcosms derived from contaminated sites or pure microbial cultures. ub.edu These studies help to determine the conditions under which degradation can occur, whether it is an aerobic or anaerobic process, and the types of microbial communities involved.

| Compound Class | Typical Environmental Half-life | Key Factors Influencing Persistence |

| Chlorinated Benzenes | Days to Years | Degree of chlorination, redox conditions |

| Halogenated Aryl Ethers | Not well-documented, expected to be persistent | Number and type of halogen atoms, ether linkage stability |

| Alkoxyaromatic Compounds | Varies widely | Length and branching of alkyl chains, presence of other substituents |

Biodegradation Mechanisms in Environmental Compartments

The biodegradation of chlorinated alkoxyaromatic compounds can proceed through different mechanisms depending on the prevailing environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, the initial step in the degradation of chlorinated aromatic compounds is often the introduction of oxygen into the aromatic ring by oxygenase enzymes. eurochlor.orgnih.gov For compounds like this compound, aerobic bacteria may initiate degradation through a dioxygenase attack, leading to the formation of a chlorinated catechol-like intermediate. This is a common pathway for the breakdown of chlorinated benzenes. nih.govub.edu

Following the initial oxidation, the degradation pathway would likely involve the cleavage of the ether bonds. The butoxy groups could be cleaved to form butanol and a chlorinated hydroquinone (B1673460) derivative. The resulting catechols or hydroquinones are then susceptible to ring cleavage, followed by further metabolism that ultimately leads to mineralization, i.e., the complete breakdown to carbon dioxide, water, and chloride ions.

Another potential aerobic pathway involves the hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group. eurochlor.org However, this is generally a less common initial step for aromatic compounds compared to oxidative attack.

Potential Aerobic Degradation Steps for this compound:

Initial Dioxygenation: Incorporation of two hydroxyl groups onto the aromatic ring.

Dehydrogenation: Formation of a substituted chlorocatechol.

Ether Cleavage: Hydrolysis of the butoxy groups to form butanol and a dihydroxychlorobenzene.

Ring Cleavage: Opening of the aromatic ring by dioxygenases.

Further Metabolism: Conversion of the ring cleavage products into intermediates of central metabolic pathways.

| Enzyme Type | Function in Aerobic Degradation | Potential Substrate |

| Dioxygenases | Incorporation of O2 into the aromatic ring | This compound |

| Dehydrogenases | Formation of catechol intermediates | Dihydrodiol derivatives |

| Etherases | Cleavage of ether bonds | Alkoxyaromatic intermediates |

In the absence of oxygen, the degradation of chlorinated aromatic compounds often proceeds via reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the aromatic ring, with the contaminant serving as an electron acceptor. eurochlor.org For this compound, anaerobic microorganisms could reductively dehalogenate the molecule to produce 1,4-dibutoxybenzene (B152509). This process is particularly important for more highly chlorinated compounds which are often resistant to aerobic attack. nih.gov

The resulting de-chlorinated alkoxybenzene would then be more susceptible to further anaerobic degradation. The ether linkages could be cleaved through the action of O-demethylase-like enzymes, which have been shown to act on methoxylated aromatic compounds. edgccjournal.org Following ether cleavage, the aromatic ring can be broken down through pathways similar to those for benzene (B151609) and other aromatic hydrocarbons under anaerobic conditions, which can involve carboxylation or hydroxylation as initial activation steps. nih.gov

It is also possible that the butoxy side chains are metabolized under anaerobic conditions prior to ring cleavage. Ultimately, under methanogenic conditions, the compound can be completely mineralized to methane (B114726) and carbon dioxide.

Photolytic and Chemical Oxidation Processes in Environmental Samples

In addition to microbial degradation, abiotic processes such as photolysis and chemical oxidation can contribute to the transformation of chlorinated alkoxyaromatic compounds in the environment.

Photolytic degradation, or photolysis, occurs when a chemical absorbs light energy, leading to its breakdown. For aromatic compounds, this can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter, that produce reactive species like hydroxyl radicals. The presence of chlorine atoms on the aromatic ring can influence the rate of photolysis. Photodegradation of dioxins, which are structurally related to halogenated aryl ethers, is a recognized environmental fate process. eurochlor.org

Chemical oxidation can also play a role in the degradation of these compounds, particularly in engineered remediation systems. Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals can effectively degrade a wide range of organic contaminants, including chlorinated aromatic hydrocarbons. nih.govtpsgc-pwgsc.gc.ca In soil and groundwater, naturally occurring minerals can sometimes catalyze oxidation reactions. The butoxy side chains of this compound are susceptible to oxidative degradation, similar to the alkyl side-chains of other substituted benzenes. libretexts.org

| Degradation Process | Mechanism | Environmental Relevance |

| Direct Photolysis | Absorption of light by the compound leading to bond cleavage. | Can be significant in surface waters. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., hydroxyl radicals). | Important in natural waters containing dissolved organic matter. |

| Chemical Oxidation | Reaction with chemical oxidants (e.g., permanganate, persulfate). | Primarily relevant for in-situ chemical oxidation (ISCO) remediation. |

Environmental Risk Assessment of Halogenated Aryl Ethers

The environmental risk assessment of halogenated aryl ethers, including compounds like this compound, involves evaluating their potential to cause adverse effects in ecosystems. waterquality.gov.au This assessment considers the compound's persistence, bioaccumulation potential, and toxicity (PBT). Due to a general lack of ecotoxicological data for many specific halogenated ethers, risk assessments often rely on data from structurally similar compounds and quantitative structure-activity relationship (QSAR) models. waterquality.gov.au

Halogenated organic compounds are of concern due to their potential for long-range environmental transport and their tendency to accumulate in fatty tissues of organisms. canada.ca The toxicity of chlorinated aromatic compounds can be related to their ability to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to a range of adverse effects. nih.gov

The risk assessment process integrates exposure assessment, which estimates the concentrations of the chemical in different environmental compartments, with effects assessment, which determines the concentrations at which adverse effects are likely to occur in sensitive species. The resulting risk characterization provides a basis for regulatory decisions and the development of environmental quality standards. Given the limited data on halogenated ethers, further research is needed to fully understand their environmental risks. waterquality.gov.au

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for 1-Chloro-2,5-dibutoxybenzene

The synthesis of this compound is not extensively documented in publicly available literature, necessitating an exploration of analogous chemical transformations. A plausible and efficient route to this compound likely involves the direct chlorination of the precursor, 1,4-dibutoxybenzene (B152509). This approach is mirrored in the synthesis of similar compounds such as chloro-1,4-dimethoxybenzene, which is prepared by the direct chlorination of hydroquinone (B1673460) dimethyl ether google.com. The reaction conditions for the synthesis of this compound would require careful optimization to favor the desired mono-chlorinated product and minimize the formation of di- and tri-chlorinated byproducts. The choice of chlorinating agent, solvent, temperature, and reaction time will be critical in achieving high selectivity and yield.

Future research should focus on a systematic investigation of various chlorinating agents, including elemental chlorine, sulfuryl chloride, and N-chlorosuccinimide, to determine the optimal conditions for the preparation of this compound. A detailed kinetic and mechanistic study of the chlorination reaction would provide valuable insights into the factors controlling the regioselectivity of the substitution on the electron-rich aromatic ring.

The reactivity of this compound remains largely unexplored. The presence of the chloro substituent and the two butoxy groups is expected to influence its reactivity in various organic transformations. The butoxy groups, being electron-donating, activate the benzene (B151609) ring towards electrophilic substitution, while the chloro atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, along with steric hindrance from the bulky butoxy groups, will dictate the outcome of reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. Future studies should systematically investigate the reactivity of this compound in these fundamental organic reactions to establish a comprehensive reactivity profile.

Future Directions in Spectroscopic and Computational Characterization

A thorough spectroscopic and computational characterization of this compound is essential for a complete understanding of its molecular structure and properties. While experimental data for this specific compound is scarce, the expected spectroscopic signatures can be predicted based on its structural features and by analogy with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two butoxy groups. The aromatic region should display a characteristic splitting pattern reflecting the substitution on the benzene ring. The signals for the butyl chains will appear in the aliphatic region, with chemical shifts and multiplicities corresponding to the -OCH2-, -CH2-, -CH2-, and -CH3 groups. For comparison, the 1H NMR spectrum of the closely related 1-chloro-2,5-diethoxybenzene shows signals in the aromatic region around 6.6-6.9 ppm and in the aliphatic region with a quartet around 4.0 ppm and a triplet around 1.4 ppm chemicalbook.com. The 13C NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the aromatic carbons and the carbons of the butyl chains.

Infrared (IR) Spectroscopy: The IR spectrum of this compound should exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl chains, C=C stretching of the aromatic ring, C-O stretching of the ether linkages, and the C-Cl stretching vibration. The NIST WebBook provides an IR spectrum for the analogous 2-chloro-1,4-dimethoxybenzene, which can serve as a reference for identifying the key vibrational modes .

Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of this compound and for studying its fragmentation pattern. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2+ in an approximate 3:1 ratio).

Computational Characterization: In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the molecular properties of this compound nih.govresearchgate.netnih.gov. Future computational studies should focus on:

Geometry Optimization: To predict the most stable conformation of the molecule, including the orientation of the butoxy groups.

Spectroscopic Predictions: To calculate theoretical NMR, IR, and UV-Vis spectra, which can aid in the interpretation of experimental data.

Electronic Properties: To determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and potential applications in electronic materials.

Thermodynamic Properties: To calculate parameters such as the heat of formation and bond dissociation energies, which are fundamental for understanding the molecule's stability and reactivity.

Emerging Applications in Materials Chemistry and Supramolecular Design

While specific applications for this compound have not been reported, its structural features suggest potential utility in the fields of materials chemistry and supramolecular design. The presence of the aromatic core, the flexible butoxy chains, and the reactive chloro-substituent provides a versatile platform for the synthesis of novel functional materials.

Materials Chemistry: The dialkoxybenzene moiety is a common building block in the synthesis of conjugated polymers with interesting optical and electronic properties. The butoxy groups can enhance the solubility of such polymers, facilitating their processing and characterization. The chloro-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Future research could explore the synthesis of polymers incorporating the this compound unit for potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Supramolecular Design: The combination of an aromatic platform and flexible alkyl chains makes this compound an interesting candidate for the construction of self-assembling systems. The aromatic core can participate in π-π stacking interactions, while the butoxy chains can engage in van der Waals interactions, leading to the formation of ordered supramolecular structures such as liquid crystals or organogels. The chloro-substituent could also be utilized to direct self-assembly through halogen bonding interactions. Future investigations should explore the self-assembly behavior of this compound and its derivatives in various solvents and on different surfaces to create novel functional supramolecular materials.

Comprehensive Environmental Fate Modeling and Remediation Strategies

The environmental fate and potential remediation of this compound are important considerations due to its classification as a chlorinated aromatic compound. While no specific studies on this compound are available, its environmental behavior can be inferred from the properties of related substances.

Environmental Fate Modeling: The environmental distribution and persistence of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The butoxy groups are expected to make the compound relatively hydrophobic, leading to a tendency to partition into organic matter in soil and sediment. Its mobility in the environment will likely be low due to strong adsorption to soil particles regulations.govnih.govillinois.edu.

Future research should focus on experimentally determining these key physicochemical properties and using them to develop comprehensive environmental fate models. These models can predict the compound's distribution in different environmental compartments (air, water, soil, and biota) and its potential for long-range transport.

Remediation Strategies: Chlorinated aromatic compounds are often persistent in the environment and can be resistant to natural degradation processes ethz.ch. Several remediation strategies have been developed for this class of pollutants, and their applicability to this compound warrants investigation.

Biodegradation: Microbial degradation can be an effective and environmentally friendly method for the remediation of chlorinated aromatic compounds semanticscholar.org. Research is needed to identify microorganisms capable of degrading this compound, either through aerobic or anaerobic pathways. The degradation pathway is likely to involve initial dehalogenation or cleavage of the ether bonds.

Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2), have shown promise for the degradation of chloroaromatic compounds nih.govmdpi.com. Future studies should investigate the efficiency of photocatalytic degradation of this compound and identify the resulting degradation products.

Adsorption: The hydrophobic nature of this compound suggests that it could be effectively removed from contaminated water through adsorption onto activated carbon or other sorbent materials mdpi.com. The adsorption capacity and kinetics should be determined for various adsorbent materials.

A comprehensive approach combining environmental fate modeling with experimental studies on various remediation techniques will be crucial for developing effective strategies to manage any potential environmental contamination by this compound.

Q & A

Basic: What are the recommended synthetic routes for 1-Chloro-2,5-dibutoxybenzene, and how can reaction yields be optimized?

Answer:

The synthesis typically involves electrophilic aromatic substitution (EAS) using tert-butoxy groups as directing groups. Key parameters for yield optimization include:

- Temperature control : Maintaining 0–5°C during chlorination to minimize side reactions (e.g., polyalkylation) .

- Solvent selection : Polar aprotic solvents like dichloromethane enhance electrophile reactivity .

- Stoichiometry : A 1.2:1 molar ratio of chlorinating agent (e.g., Cl2 or NCS) to substrate reduces unreacted starting material .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is critical for purification. Monitor reaction progress via TLC (Rf ~0.4 in 9:1 hexane:EtOAc) .

Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed using computational modeling?

Answer:

Regioselectivity in EAS can deviate due to steric hindrance from bulky substituents. To resolve this:

- Density Functional Theory (DFT) : Calculate activation energies for competing reaction pathways. For example, assess the stability of sigma-complex intermediates at the 2,5 vs. 3,6 positions .

- Molecular Electrostatic Potential (MEP) maps : Identify electron-rich regions on the aromatic ring to predict chlorination sites .

- Kinetic vs. thermodynamic control : Use temperature-dependent studies (e.g., 25°C vs. 60°C) paired with HPLC analysis to determine dominant pathways .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H NMR : Confirm substitution patterns via coupling constants (e.g., para-substituted Cl vs. ortho-substituted butoxy groups show distinct splitting) .

- IR Spectroscopy : Identify C-Cl stretches at 550–600 cm<sup>−1</sup> and ether C-O stretches at 1100–1250 cm<sup>−1</sup> .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 260 (M<sup>+</sup>) and fragment ions corresponding to butoxy group loss .

Advanced: How can contradictions in reported antimicrobial activity data for halogenated benzene derivatives be resolved?

Answer:

Discrepancies often arise from variations in:

- Test organisms : Gram-positive bacteria (e.g., S. aureus) may show higher sensitivity due to cell wall permeability differences compared to Gram-negative species .

- Concentration gradients : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (0.1–100 µg/mL) to establish dose-response relationships .

- Synergistic effects : Combine with β-lactam antibiotics to assess potentiation via checkerboard assays .

Validate results with molecular docking against targets like DNA gyrase (PDB ID: 1KZN) to correlate bioactivity with binding affinity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Engineering controls : Use fume hoods with ≥100 fpm face velocity to limit vapor exposure .

- PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-rated safety goggles, and flame-resistant lab coats .

- Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced: What mechanistic insights explain the compound’s potential role in covalent protein binding and skin sensitization?

Answer:

- Haptenation : The chloro group acts as a leaving group, enabling covalent bonding with nucleophilic residues (e.g., lysine) in skin proteins .

- Dereactivity assays : Use LLNA (Local Lymph Node Assay) to quantify EC3 values (e.g., <10% indicates strong sensitizers) .

- Computational toxicology : Apply QSAR models (e.g., TIMES-SS) to predict reactivity based on electrophilicity indices .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm) with isocratic elution (70:30 acetonitrile/water) and UV detection at 254 nm. Purity >98% is acceptable for most studies .

- Elemental analysis : Match experimental C, H, Cl content to theoretical values (e.g., C: 60.1%, H: 8.7%, Cl: 13.6%) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .

- Design of Experiments (DoE) : Use a 3<sup>2</sup> factorial design to optimize temperature and stirring rate interactions .

- Crystallization control : Seed with pure product crystals to ensure consistent particle size distribution .

Basic: What are the environmental stability considerations for this compound?

Answer:

- Photodegradation : Store in amber glass under inert gas (N2 or Ar) to prevent UV-induced decomposition .

- Hydrolysis : Stable in neutral pH; avoid aqueous solutions at pH <4 or >9 to prevent ether bond cleavage .

Advanced: How can in silico tools predict metabolic pathways for halogenated aromatic compounds?

Answer:

- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose pathways via cytochrome P450-mediated oxidation or glutathione conjugation .

- ADMET prediction : Use SwissADME to estimate bioavailability, logP (target ~3.5), and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.